Fenilpirazoles

Phenylpyrazoles are a class of organic compounds characterized by the presence of a pyrazole ring attached to a phenyl group. These molecules are widely studied due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of phenylpyrazoles allows for various functional groups to be introduced, thereby facilitating the design of compounds with specific properties.

Phenylpyrazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Their ability to interact with biological targets through diverse mechanisms makes them attractive as drug leads. In agricultural applications, phenylpyrazoles can serve as herbicides or insecticides due to their selective toxicity towards pests.

The synthesis of phenylpyrazoles often involves multistep reactions such as condensation and coupling methods. The functionalization of these compounds can be achieved via various techniques including electrophilic aromatic substitution and nucleophilic aromatic substitution, allowing for the introduction of substituents at strategic positions to modulate their properties.

Overall, phenylpyrazoles represent a versatile class of molecules with significant potential in both academic research and industrial applications.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

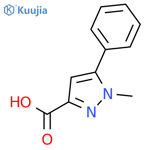

|

Ethyl 1-Methyl-3-phenylpyrazole-5-carboxylate | 10250-63-2 | C13H14N2O2 |

|

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | 10199-53-8 | C11H10N2O2 |

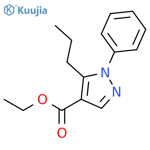

|

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate | 116344-12-8 | C15H18N2O2 |

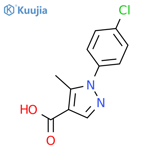

|

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-5-carboxylic Acid | 187998-35-2 | C11H9ClN2O2 |

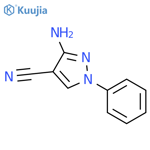

|

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 138942-61-7 | C10H8N4 |

|

[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol | 179055-20-0 | C11H12N2O |

|

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine | 179873-47-3 | C12H15N3 |

|

4-(4-chlorophenyl)-1H-pyrazole | 111016-47-8 | C9H7ClN2 |

|

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | 112009-28-6 | C16H12N2O |

|

1,3,4-Triphenyl-1H-pyrazole | 1666-85-9 | C21H16N2 |

Literatura relevante

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Proveedores recomendados

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados